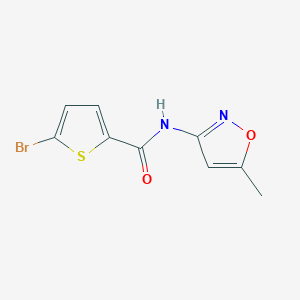

5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide

Description

5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide is a thiophene-based amide derivative featuring a bromine substituent at the 5-position of the thiophene ring and a 5-methylisoxazole moiety as the amide substituent. These analogues share a common 5-bromothiophene-2-carboxamide core but differ in the heterocyclic substituent, which significantly influences their reactivity, stability, and applications. This article compares these analogues in terms of synthetic methodologies, electronic properties, and functional applications.

Properties

IUPAC Name |

5-bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c1-5-4-8(12-14-5)11-9(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGIBLFZGZRNGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under metal-free conditions to form the isoxazole ring . The thiophene ring can then be introduced through various coupling reactions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as azides or thiols .

Scientific Research Applications

5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Pyrazole derivatives (e.g., compound 7) exhibit moderate yields (42–68%), influenced by competing side reactions (e.g., complexation with TiCl₄) .

- Pyrazine derivatives (compound 3) achieve higher yields (75–80%) due to efficient TiCl₄-mediated condensation .

- Electron-donating groups in Suzuki coupling substrates (e.g., 4a with p-tolyl) enhance yields (72%), whereas bulky or electron-withdrawing groups reduce efficiency (e.g., 4n: 37%) .

Electronic Properties and Reactivity

Density functional theory (DFT) studies reveal differences in electronic structures and reactivity descriptors:

Key Observations :

- Pyrazole derivatives (9c, 9h) exhibit high electrophilicity, making them prone to nucleophilic attacks, while 9d is the most stable due to a larger HOMO-LUMO gap .

- Pyrazine derivatives (4i, 4l) show superior nonlinear optical (NLO) properties, attributed to extended π-conjugation across thiophene, pyrazine, and aryl groups .

- The nitro group in thiazole derivative 79 likely enhances antimicrobial activity by increasing electrophilicity .

Biological Activity

5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9BrN2O2S

- Molecular Weight : 299.16 g/mol

- CAS Number : Not specified in the search results.

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by the introduction of the isoxazole moiety. Various derivatives have been synthesized to explore their biological activities, particularly as potential inhibitors for various enzymes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives containing isoxazole rings have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound | Activity (MIC μg/mL) | Target Organisms |

|---|---|---|

| Compound A | 15 | E. coli |

| Compound B | 10 | S. aureus |

| Compound C | 8 | C. albicans |

Enzyme Inhibition

Research has indicated that certain derivatives exhibit inhibitory effects against carbonic anhydrase (hCA), which is essential for various physiological processes. For example, a study found that compounds related to isoxazole exhibited weak inhibition against hCA isoforms I and II, with IC50 values ranging from 87.8 μM to 96.0 μM .

Case Studies

-

Inhibition of Carbonic Anhydrase :

A series of N-(5-methyl-isoxazol-3-yl) derivatives were synthesized and evaluated for their ability to inhibit human carbonic anhydrase (hCA). The results indicated that while most compounds exhibited weak inhibitory activity, some showed potential for further development as selective inhibitors . -

Antimicrobial Screening :

A comprehensive screening of synthesized alkaloids revealed promising antimicrobial activities for certain derivatives of this compound against both bacterial and fungal strains, with MIC values indicating effective concentrations .

The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets or cellular pathways. The presence of the bromine atom and the isoxazole ring enhances its lipophilicity, potentially facilitating membrane penetration and interaction with intracellular targets.

Q & A

Q. What synthetic methodologies are most effective for preparing 5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide?

The compound is typically synthesized via multi-step reactions, including:

- Amide coupling : Reacting 5-bromothiophene-2-carboxylic acid with 5-methylisoxazol-3-amine using coupling agents like EDCI/HOBt .

- Suzuki–Miyaura cross-coupling : For introducing aryl/heteroaryl groups, Pd(0) catalysts (e.g., Pd(PPh₃)₄) with tripotassium phosphate in 1,4-dioxane yield ~68% for analogous compounds .

- Optimization : Key parameters include solvent polarity (DMF or DCM), temperature (60–100°C), and inert atmospheres to prevent side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

Advanced spectroscopic techniques are employed:

Q. What are the common chemical reactions involving this compound?

The bromine atom and carboxamide group enable diverse transformations:

- Nucleophilic substitution : Bromine replacement with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

- Oxidation/Reduction : Thiophene rings can be oxidized to sulfones or reduced to dihydro derivatives .

- Cross-coupling : Suzuki or Sonogashira reactions to introduce aryl/alkyne groups .

Advanced Research Questions

Q. How can researchers address low yields in Pd-catalyzed cross-coupling reactions for derivatives of this compound?

Yield optimization strategies include:

Q. What experimental approaches resolve contradictions in reported biological activities of thiophene-isoxazole hybrids?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) require:

- Target-specific assays : Kinase inhibition profiling vs. bacterial growth assays to clarify mechanistic pathways .

- Structural analogs : Comparing substituent effects (e.g., bromine vs. methyl groups) on activity .

- Computational docking : Predicting binding affinities to enzymes like topoisomerase II or bacterial DHFR .

Q. How does the bromine substituent influence the compound’s reactivity and pharmacological profile?

- Electrophilicity : Bromine enhances reactivity in SNAr reactions, enabling facile functionalization .

- Bioactivity : Brominated thiophenes show improved binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .

- Stability : Bromine reduces metabolic degradation in vivo compared to non-halogenated analogs .

Q. What methodologies are used to evaluate this compound’s potential in modulating spliceosome activity?

- In vitro splicing assays : Use HeLa cell nuclear extracts to monitor pre-mRNA splicing inhibition .

- FRET-based probes : Detect compound interference with spliceosome assembly .

- Transcriptomics : RNA-seq identifies dysregulated splicing events in treated cells .

Q. How can computational modeling predict interactions between this compound and biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.